molecular formula C17H17N5O3S B2864329 N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852167-97-6

N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2864329
CAS No.: 852167-97-6
M. Wt: 371.42
InChI Key: OOFRSBPXCLFHMV-UHFFFAOYSA-N
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Description

N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with a molecular formula of C17H17N5O3S and a molecular weight of 371.42 g/mol. This compound is notable for its unique structure, which includes a pyrimidine ring fused with a pyrimidopyrimidine moiety, and a phenyl group attached to an acetamide linkage.

Scientific Research Applications

N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Preparation Methods

The synthesis of N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a pyrimidine derivative with a suitable alkylating agent under controlled conditions . Industrial production methods often involve the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or acetamide moieties, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar compounds to N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide include other pyrimidine derivatives and heterocyclic compounds with similar structural features. Some examples are:

    Pyrimido[4,5-d]pyrimidines: These compounds share the core structure and exhibit similar biological activities.

    Thioacetamides: Compounds with a thioacetamide group also show comparable chemical reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-phenyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-10-18-14-13(16(24)22(3)17(25)21(14)2)15(19-10)26-9-12(23)20-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFRSBPXCLFHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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